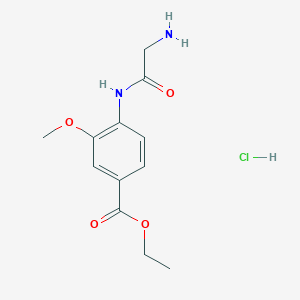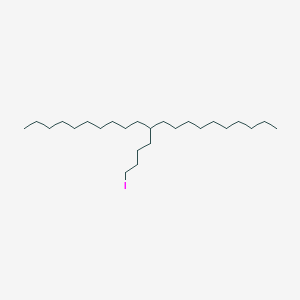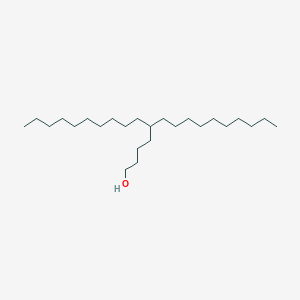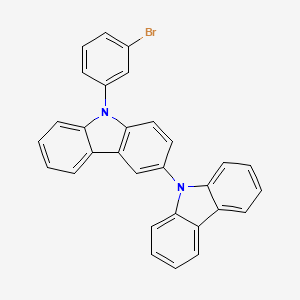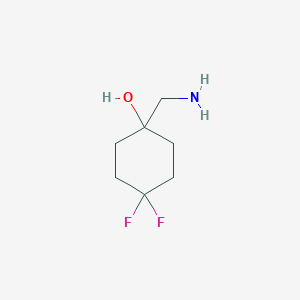
Tris(2-cyanoethyl) Borate
Übersicht
Beschreibung
Tris(2-cyanoethyl) Borate is a chemical compound with the molecular formula C9H12BN3O3 . It has an average mass of 221.021 Da and a monoisotopic mass of 221.097168 Da .
Molecular Structure Analysis
The molecular structure of Tris(2-cyanoethyl) Borate consists of a boron atom bonded to three 2-cyanoethyl groups . This gives the compound a complex structure with multiple functional groups.
Chemical Reactions Analysis
Tris(2-cyanoethyl) Borate has been mentioned in the context of lithium-ion batteries, where it forms a rich N and B cathode–electrolyte interphase (CEI) layer . This layer enables single-crystal Ni-rich cathodes to operate at high voltages with outstanding cycling stability .
Physical And Chemical Properties Analysis
Tris(2-cyanoethyl) Borate is a solid at 20°C . It is soluble in acetone and has a melting point of 38°C . The compound is sensitive to moisture .
Wissenschaftliche Forschungsanwendungen
Electrolyte Additives in Battery Technology
“Tris(2-cyanoethyl) Borate” (TCB) has been employed as an electrolyte additive in zinc-ion batteries. It plays a crucial role in reconstructing the Zn^2+ solvation shell and reducing the activity of water molecules, which prompts fast zinc ions transport and desolvation .
Borates in Batteries
Borates, including TCB, are known to lead to improvements in various battery applications. They are used for the surface treatment of graphite anodes, catalyzing the synthesis of graphite, and as electrolyte additives. This enhances the performance and longevity of batteries .
High-Voltage Lithium-Ion Batteries
TCB has been integrated into battery systems to form a rich nitrogen and boron cathode-electrolyte interphase (CEI) layer. This enables single-crystal Ni-rich cathodes to operate at high cutoff voltages up to 4.7 V with outstanding cycling stability .
Wirkmechanismus
Safety and Hazards
Tris(2-cyanoethyl) Borate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Tris(2-cyanoethyl) Borate has potential applications in the field of energy storage, particularly in lithium-ion batteries . Its ability to form a stable CEI layer could be leveraged to improve the performance of high-voltage cathodes . This could contribute to the development of batteries with higher energy densities, which is a key requirement for the transition to a net-zero emissions future .
Eigenschaften
IUPAC Name |
tris(2-cyanoethyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BN3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXIXWHPANYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCC#N)(OCCC#N)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-cyanoethyl) Borate | |
CAS RN |
126755-67-7 | |
| Record name | Tris(2-cyanoethyl) Borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B1518301.png)
![N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine](/img/structure/B1518302.png)
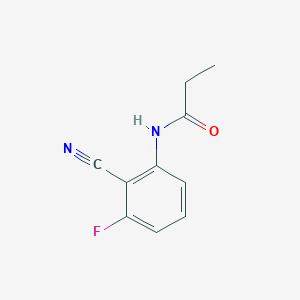
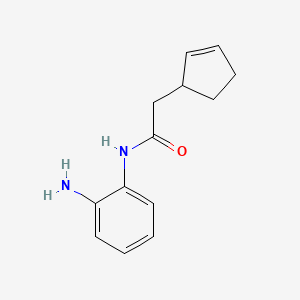

![[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine](/img/structure/B1518308.png)
